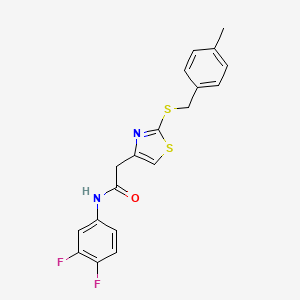

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-derived acetamide compound featuring a 3,4-difluorophenyl group and a 4-methylbenzylthio substituent. Its structural framework combines a thiazole core with sulfur-based alkylation and fluorinated aromatic moieties, which are critical for modulating electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2OS2/c1-12-2-4-13(5-3-12)10-25-19-23-15(11-26-19)9-18(24)22-14-6-7-16(20)17(21)8-14/h2-8,11H,9-10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANPBZDULVLZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, with CAS number 941875-89-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. Its structure includes a thiazole ring, which is known for its significant biological activity, particularly in antifungal and antibacterial applications .

Antifungal Activity

Research indicates that thiazole derivatives exhibit notable antifungal properties. In particular, compounds similar to this compound have been shown to inhibit the growth of various fungal strains. For instance, studies on related thiazole compounds demonstrated effective inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

The antifungal activity of thiazole derivatives is often attributed to their interaction with the enzyme 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. Molecular docking studies have revealed that these compounds can effectively bind to the active site of this enzyme, thus inhibiting its function and leading to fungal cell death . The presence of electronegative substituents (e.g., fluorine atoms) enhances the binding affinity and biological activity of these compounds due to increased electron density.

Table: Summary of Biological Activities of Thiazole Derivatives

| Compound | Biological Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2d | Antifungal | 1.23 | |

| 2e | Antifungal | Similar to Ketoconazole | |

| N-(3,4-difluorophenyl)-... | Potential MAO inhibitor | TBD |

Case Study: Thiazole Derivatives as MAO Inhibitors

In addition to antifungal properties, certain thiazole derivatives have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A study investigated various thiazole compounds for their MAO-A inhibitory activity using fluorometric assays. The results indicated that modifications in the alkyl/arylamine structure significantly influenced inhibitory potency, with some derivatives exhibiting IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with several classes of heterocyclic acetamides, including 1,3-thiazoles, 1,2,4-triazoles, and benzofuran-oxadiazoles. Key comparisons include:

- The 4-methylbenzylthio substituent on the thiazole ring increases steric bulk and lipophilicity relative to smaller thioether groups (e.g., unsubstituted benzylthio in ) .

Spectroscopic and Crystallographic Comparisons

- IR/NMR : The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), while its C=S stretch (~1240–1255 cm⁻¹) matches 1,2,4-triazole thiones .

- Crystal Packing : The dihedral angle between the thiazole and difluorophenyl groups likely differs from the 61.8° angle observed in dichlorophenyl-thiazole derivatives (), affecting molecular stacking and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.